Product packaging for 1-Decene, 4-ethyl(Cat. No.:CAS No. 104256-06-6)

1-Decene, 4-ethyl

Cat. No.: B14344009
CAS No.: 104256-06-6
M. Wt: 168.32 g/mol
InChI Key: YRVRPNGIWJYHPQ-UHFFFAOYSA-N
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Description

Contextualization within Branched Olefin Chemistry and Industrial Significance

Branched alpha-olefins, such as 1-Decene (B1663960), 4-ethyl, are distinguished from their linear counterparts by the presence of an alkyl side chain. This structural feature imparts unique physical and chemical properties that are highly valued in industrial settings. The branching in 1-Decene, 4-ethyl, specifically the ethyl group at the fourth carbon position, influences its reactivity and the characteristics of the polymers and other chemicals derived from it.

Industrially, branched higher olefins are versatile reactive intermediates. researchandmarkets.com They are integral to the manufacturing of a wide array of products, including:

Lubricant Additives: Branched olefins are key precursors for the synthesis of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. The branching helps to lower the pour point and improve the viscosity index of the lubricant, making it effective over a wider temperature range.

Surfactants and Emulsifiers: Alkylation of aromatic compounds with branched olefins produces alkylates that are then converted into surfactants and emulsifiers used in detergents and industrial cleaning agents. researchandmarkets.com

Polymer Production: As comonomers, branched olefins can be incorporated into polymers like polyethylene (B3416737) to control density and improve properties such as stress crack resistance and processability. nih.gov

Chemical Intermediates: They serve as starting materials for the production of alcohols, plasticizers, and agricultural chemicals. researchandmarkets.com

The C12 family of olefins, including dodecene, is particularly important in these applications. researchandmarkets.com

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name4-ethyldec-1-ene
CAS Number104256-06-6
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Synonyms4-ethyl-1-decene, 4-ethyldec-1-ene

Evolution of Research Methodologies in Alkene Synthesis and Reactivity

The synthesis of alpha-olefins has evolved significantly, with a move towards more selective and efficient catalytic processes. Historically, the production of alpha-olefins was dominated by the oligomerization of ethylene (B1197577) using Ziegler-Natta catalysts. This process typically yields a broad distribution of linear alpha-olefins.

The advent of metallocene catalysts revolutionized olefin polymerization and oligomerization. These catalysts, often based on zirconium or titanium, offer several advantages over traditional Ziegler-Natta systems:

Higher Selectivity: Metallocene catalysts can be designed to produce specific isomers and a narrower range of molecular weights.

Greater Control over Branching: The structure of the metallocene catalyst can be tailored to control the degree and type of branching in the resulting olefins.

Improved Activity: These catalysts are often more active than their predecessors, leading to higher yields and more efficient processes.

The reactivity of branched alpha-olefins like this compound is primarily centered around the terminal double bond. This double bond is susceptible to a variety of electrophilic addition and radical reactions, making it a versatile handle for further chemical transformations. The steric hindrance introduced by the ethyl branch at the C4 position can influence the regioselectivity of these reactions compared to linear alpha-olefins.

Identification of Current Knowledge Gaps and Strategic Research Priorities for this compound

While the industrial application of branched olefins is well-established, several knowledge gaps and strategic research priorities remain, particularly for specific isomers like this compound.

Current Knowledge Gaps:

Precise Catalytic Control: Achieving perfect control over the synthesis of a single, specific branched olefin isomer like this compound from simple feedstocks like ethylene remains a significant challenge. Current methods often produce a mixture of isomers.

Detailed Reactivity Studies: While the general reactivity of alpha-olefins is understood, detailed kinetic and mechanistic studies on the specific reactions of this compound are limited. Understanding how the ethyl branch influences reaction rates and pathways is crucial for optimizing its use as a chemical intermediate.

Structure-Property Relationships: There is a need for a more comprehensive understanding of how the specific branching pattern of this compound translates into the macroscopic properties of the resulting polymers and lubricants.

Strategic Research Priorities:

Development of Novel Catalysts: The design of new, highly selective catalysts for the "on-purpose" synthesis of specific branched alpha-olefins is a major research goal. This includes exploring non-metallocene catalysts and optimizing reaction conditions.

Functionalization of Branched Olefins: Research into novel methods for the efficient and selective functionalization of the double bond in branched olefins is a key area of interest. This could lead to the development of new, high-value chemicals.

Sustainable Production Routes: A growing priority is the development of sustainable routes to branched olefins, potentially utilizing bio-based feedstocks or more energy-efficient catalytic processes.

Interdisciplinary Relevance of Branched Decene Research

The study and application of branched decenes, including this compound, have significant implications across various scientific and engineering disciplines.

Materials Science: In polymer science, the incorporation of branched comonomers is a critical strategy for tailoring the properties of materials. The specific structure of this compound can be used to engineer polymers with desired levels of crystallinity, flexibility, and thermal stability. This has applications in the development of advanced plastics, elastomers, and composite materials.

Automotive and Mechanical Engineering: The performance of lubricants is a critical factor in the efficiency and longevity of engines and machinery. Research into branched olefins directly impacts the development of next-generation synthetic lubricants with improved fuel economy and durability.

Chemical Engineering: The design and optimization of chemical processes for the production and conversion of branched olefins is a core area of chemical engineering. This includes reactor design, catalyst development, and separation processes.

Environmental Science: The biodegradability and environmental impact of chemicals derived from branched olefins are of increasing concern. Research in this area aims to develop more environmentally friendly surfactants and other products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B14344009 1-Decene, 4-ethyl CAS No. 104256-06-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104256-06-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-ethyldec-1-ene

InChI

InChI=1S/C12H24/c1-4-7-8-9-11-12(6-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

YRVRPNGIWJYHPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)CC=C

Origin of Product

United States

Methodologies for the Synthesis and Preparation of 1 Decene, 4 Ethyl

Development of Highly Selective Catalytic Pathways for Branched Decene Synthesis

The controlled synthesis of specific branched olefins like 1-decene (B1663960), 4-ethyl from simple feedstocks such as ethylene (B1197577) is a significant challenge in catalysis. The goal is to direct the reaction towards the desired isomer while minimizing the formation of linear alpha-olefins, other branched isomers, and higher oligomers.

Transition metal catalysts are at the forefront of selective olefin oligomerization. Chromium-based systems, in particular, have been investigated for their ability to produce specific decene isomers from ethylene. These reactions often proceed through a metallacyclic mechanism. sbras.ru A metallacyclopentane is formed from two ethylene units, which can then insert another ethylene molecule to form a metallacycloheptane. sbras.ru The subsequent elimination from this intermediate can lead to various olefin products.

A notable example is a chromium-based catalyst system comprising a chromium compound, a diimine ligand, a co-catalyst aluminum compound, and a halogenated hydrocarbon electron donor. This system has been shown to catalyze the oligomerization of ethylene to produce a mixture of decene isomers. In one documented instance, the resulting decene composition included a significant portion of branched olefins. While not isolating 1-decene, 4-ethyl specifically, a similar isomer, 4-ethyl-1-octene, was produced, highlighting the potential of this catalytic approach for creating ethyl-branched olefins. google.com

The product distribution from such a catalytic run is detailed in the table below, showcasing the variety of isomers that can be formed.

Decene IsomerComposition (wt%)
1-Decene34.99%
4-Ethyl-1-octene19.43%
3-Propyl-1-heptene19.83%
2-Butyl-1-hexene12.26%
5-Methyl-nonene3.54%
4-Decene (cis/trans)9.95%
Data derived from a representative chromium-catalyzed ethylene oligomerization process. google.com

Further research into ligand design and catalyst optimization is crucial for enhancing the selectivity towards this compound. The steric and electronic properties of the ligands coordinated to the metal center play a pivotal role in directing the insertion and elimination steps that determine the final product structure. mdpi.com

While transition metal catalysis dominates industrial olefin production, organocatalysis and biocatalysis are emerging as powerful alternatives for the synthesis of complex organic molecules. nih.goviitg.ac.in Organocatalysis, using small organic molecules as catalysts, has shown great promise in asymmetric synthesis, which could be instrumental in controlling the stereochemistry of branched olefins. scienceopen.com For instance, cinchona-derived catalysts have been successfully employed in the synthesis of functionalized compounds bearing quaternary centers. iitg.ac.in While direct synthesis of this compound using these methods is not yet widely reported, the principles of organocatalytic activation of olefins could be adapted for this purpose. organic-chemistry.orgacs.org

Biocatalytic systems, leveraging enzymes, offer the potential for unparalleled selectivity under mild reaction conditions. However, the development of enzymes for the specific synthesis of non-natural hydrocarbons like this compound is a complex challenge in protein engineering.

The mechanism of decene formation in chromium-catalyzed ethylene oligomerization is believed to involve the formation of a chromacycloheptane intermediate. sbras.ru The distribution of decene isomers is a direct consequence of the various possible pathways for the decomposition of this intermediate. The formation of branched isomers like 4-ethyl-1-octene suggests a co-oligomerization mechanism where a previously formed olefin (e.g., 1-hexene) is incorporated with ethylene into the growing chain. nih.gov

Controlling the stereochemistry at the C4 position of this compound to produce a single enantiomer is a significant synthetic challenge. Asymmetric catalysis, using chiral transition metal complexes or organocatalysts, is the most promising approach to achieve this. libretexts.orgspectroscopyonline.com The design of the chiral catalyst is critical to induce facial selectivity during the bond-forming steps, leading to the preferential formation of one enantiomer over the other. chinesechemsoc.org

Isomerization and Skeletal Rearrangement Studies Towards this compound

An alternative synthetic strategy to direct oligomerization is the isomerization or skeletal rearrangement of more readily available linear or less-branched olefins. google.com Linear alpha-olefins, produced on a large scale via processes like the Shell Higher Olefin Process (SHOP), can be isomerized to internal olefins. ijeast.com

Catalysts for olefin isomerization can be heterogeneous, such as certain metal oxides or zeolites, or homogeneous. lsu.edu Achieving skeletal rearrangement to introduce branching, for instance, converting a linear decene to this compound, is more challenging and often requires strong acid catalysts or specific transition metal complexes under more forcing conditions. google.com This approach can be complicated by the formation of a complex mixture of isomers and oligomers. google.com

Principles and Applications of Green Chemistry in this compound Synthesis Research

The principles of green chemistry are increasingly important in the chemical industry, aiming to design processes that are more environmentally benign. nih.govacs.org In the context of this compound synthesis, this involves several key areas:

Catalyst design: Developing highly active and selective catalysts to maximize atom economy and minimize waste. This includes the use of non-toxic, earth-abundant metals and the design of recyclable catalysts. rsc.org

Solvent selection: Utilizing greener solvents, such as water or bio-derived solvents, to replace hazardous organic solvents. acs.orgacs.org

Energy efficiency: Designing catalytic processes that operate under milder conditions of temperature and pressure to reduce energy consumption. acs.org

Renewable feedstocks: Exploring the use of bio-derived ethylene or other renewable starting materials to reduce reliance on fossil fuels. acs.org

Olefin metathesis is another powerful tool in green chemistry that can be used to transform renewable resources like fatty acids into valuable olefins. researchgate.net

Scale-Up Considerations and Process Optimization in the Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors. deskera.com Process optimization is key to ensuring an efficient, safe, and economically viable process. mdpi.com

Key parameters for optimization include:

Reaction conditions: Temperature, pressure, and reactant concentrations must be fine-tuned to maximize the yield and selectivity of the desired product while minimizing side reactions and catalyst deactivation.

Catalyst performance: The catalyst's activity, selectivity, and lifetime are critical. For industrial applications, heterogeneous catalysts are often preferred for their ease of separation and recycling.

Reactor design: The choice of reactor (e.g., batch, continuous stirred-tank, or plug flow) can significantly impact the process performance.

Separation and purification: Developing efficient and cost-effective methods to separate this compound from the reaction mixture, which may contain other isomers, unreacted starting materials, and catalyst residues, is crucial.

The table below summarizes some of the key variables and their potential impact on the process.

ParameterEffect on Process
TemperatureInfluences reaction rate and catalyst stability.
PressureAffects reactant concentration in the liquid phase.
Catalyst ConcentrationImpacts reaction rate and cost.
Co-catalyst/Promoter RatioCan significantly affect catalyst activity and selectivity.
Residence TimeDetermines the extent of reaction and product distribution.

Chemical Reactivity and Transformation Studies of 1 Decene, 4 Ethyl

Research on the Polymerization and Copolymerization Behavior of 1-Decene (B1663960), 4-ethyl

The polymerization and copolymerization of alpha-olefins are foundational processes in the polymer industry, yielding a vast array of materials with tailored properties. While common alpha-olefins like ethylene (B1197577) and propylene (B89431) have been extensively studied, research into the behavior of less common, branched alpha-olefins such as 1-decene, 4-ethyl provides critical insights into catalyst performance, polymerization mechanisms, and the structure-property relationships of the resulting polymers.

Mechanistic studies involving chromium-PNP complexes have shed light on the formation of various C10 olefin isomers through the co-oligomerization of ethylene and 1-hexene (B165129). These studies propose the formation of five- and seven-membered metallacyclic intermediates. The decomposition of these intermediates can lead to a variety of products, including the branched olefin 4-ethyl-1-octene, a structural isomer of this compound. nih.gov This highlights a potential pathway for the formation of such branched structures during olefin polymerization. nih.gov

Further mechanistic insights come from studies on the dimerization of α-olefins using 2,6-bis(imino)pyridyl Fe(II) catalysts. The primary mechanism involves an initial 1,2-insertion of an olefin into an Fe-H bond, followed by a 2,1-insertion of a second olefin molecule. This process typically leads to linear dimers. However, the formation of methyl-branched dimers can occur through two successive 2,1-insertions, indicating that the insertion mechanism plays a crucial role in determining the branching of the final product. unam.mx

The phenomenon of "chain-walking" polymerization, particularly with late-transition metal catalysts like α-diimine nickel and palladium complexes, offers another route to branched polymer architectures. ethz.ch This process involves the migration of the metal center along the polymer chain through a series of β-hydride elimination and re-insertion steps. royalsocietypublishing.org The competition between chain walking and monomer insertion is influenced by factors such as ethylene pressure and temperature, allowing for control over the polymer's topology, from linear to hyperbranched structures. ethz.chresearchgate.net While not specifically focused on this compound, these studies on analogous α-olefins like 1-decene demonstrate the potential to create highly branched structures from linear monomers. mdpi.compolimi.it

The copolymerization of ethylene with various alpha-olefins, including 1-decene, has been extensively investigated to produce linear low-density polyethylene (B3416737) (LLDPE) with desirable properties. Metallocene catalysts, such as zirconocene (B1252598) systems activated by methylaluminoxane (B55162) (MAO), are effective for this purpose. mdpi.com These catalysts can incorporate comonomers like 1-decene into the polyethylene backbone, altering the polymer's crystallinity and thermal properties. For instance, the incorporation of 1-decene lowers the melting temperature (Tm) and crystallinity of the resulting copolymer compared to polyethylene homopolymer. mdpi.com

Half-titanocene catalysts modified with phenoxide ligands have also shown high activity in the copolymerization of ethylene with alpha-olefins like 1-decene. researchgate.net The reactivity of the alpha-olefin in these systems tends to decrease as its chain length increases. scispace.comlifescienceglobal.com Post-metallocene catalysts, such as those based on titanium complexes with saligenin-type ligands, have also been successfully employed for the copolymerization of ethylene with 1-hexene, 1-octene, and 1-decene. scispace.comlifescienceglobal.com

Furthermore, studies have explored the terpolymerization of ethylene, 1-decene, and other monomers like p-methylstyrene using metallocene catalysts. mdpi.com These complex copolymerizations allow for the synthesis of polymers with a unique combination of properties derived from each monomer unit. The characterization of these terpolymers confirms the incorporation of all three monomers into the polymer chain. mdpi.com

The table below summarizes the results of homo-, co-, and terpolymerization reactions involving ethylene and 1-decene using a rac-Et(Ind)2ZrCl2/MAO catalyst system.

Polymerization RunComonomersPolymer Yield (g)Comonomer Incorporation (mol%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)
PEEthylene10.5-150,0002.5
PEDEthylene, 1-Decene8.23.5 (1-Decene)120,0002.8
PEDMEthylene, 1-Decene, p-Methylstyrene7.52.8 (1-Decene), 1.2 (p-MS)110,0003.1

Data adapted from a comparative study on the homo-, co- and ter-polymerization using ethylene, 1-decene and p-methylstyrene. mdpi.com

A wide range of catalyst systems have been developed and evaluated for the polymerization of alpha-olefins, including those structurally similar to this compound.

Metallocene Catalysts: These single-site catalysts, often based on Group 4 metals like titanium and zirconium, offer excellent control over polymer microstructure and molecular weight distribution. googleapis.com Zirconocene catalysts, such as rac-Et(Ind)2ZrCl2 activated with MAO, have demonstrated high activity in the polymerization of ethylene and its copolymerization with 1-decene. mdpi.com Half-metallocene catalysts, particularly constrained geometry catalysts (CGCs) like those based on titanium, are known for their ability to produce high molecular weight polymers and incorporate long-chain alpha-olefins. googleapis.com

Post-Metallocene Catalysts: This broad category includes a variety of non-metallocene, single-site catalysts. d-nb.info Titanium complexes with bidentate saligenin-type ligands are one such example, showing effectiveness in the copolymerization of ethylene with higher alpha-olefins like 1-decene. scispace.comlifescienceglobal.comresearchgate.net These catalysts, when activated with co-catalysts like MAO or a combination of AlEt2Cl and MgBu2, can produce copolymers with varying molecular weights and compositions. scispace.comlifescienceglobal.com

Late Transition Metal Catalysts: Catalysts based on late transition metals, particularly nickel and palladium with α-diimine ligands, are renowned for their unique "chain-walking" mechanism. unam.mx This mechanism allows for the production of polymers with a wide range of branching architectures, from linear to hyperbranched, by controlling polymerization conditions. ethz.chroyalsocietypublishing.org Phenyl-substituted α-diimine nickel complexes, activated by modified methylaluminoxane (MMAO), have been used for the controlled chain-walking copolymerization of propylene and 1-decene, resulting in high molecular weight copolymers with narrow molecular weight distributions. mdpi.com

The table below provides a comparison of different catalyst types used in alpha-olefin polymerization.

Catalyst TypeMetal CenterTypical LigandKey Features
MetalloceneTi, ZrCyclopentadienylSingle-site, narrow MWD, good comonomer incorporation
Post-MetalloceneTi, etc.Saligenin, CarbamatoSingle-site, diverse structures, often simpler synthesis
Late Transition MetalNi, Pdα-DiimineChain-walking mechanism, control over polymer topology

The microstructure and topology of polymers derived from alpha-olefins are critical determinants of their physical and mechanical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for analyzing the microstructure of these polymers. researchgate.net

In the context of polymers derived from branched alpha-olefins, NMR can identify the types and frequencies of different branches. For example, in the copolymerization of propylene and 1-decene using chain-walking nickel catalysts, ¹³C NMR analysis revealed the presence of methyl and longer C8 branches. The absence of signals corresponding to adjacent methyl branches or ethyl branches provided insight into the specific chain-walking mechanism, suggesting that 2,1-insertion of both propylene and 1-decene leads to 1,3- and 1,8-enchainments, respectively. mdpi.com

The topology of polyethylene can be controlled by varying the polymerization conditions with certain catalysts. For instance, using palladium-α-diimine catalysts, the ethylene pressure can influence the competition between chain-walking and monomer insertion. At high ethylene pressures, more linear polymers are formed, while at low pressures, hyperbranched structures are obtained. researchgate.net This control over topology allows for the tailoring of polymer properties, as the degree of branching significantly affects crystallinity and, consequently, mechanical performance. mdpi.com

A study on the copolymerization of 1-decene with 1-decene dimers using a Ziegler-Natta catalyst system (TiCl4/Et2AlCl) demonstrated the formation of polymers containing quaternary carbon centers. acs.org The presence of these highly branched structures was confirmed by ¹³C NMR and was found to improve the viscosity-temperature performance and low-temperature fluidity of the resulting poly-alpha-olefin (PAO) lubricant. acs.org

Investigation of Hydroformylation and Oxo Synthesis Reactions Involving this compound

Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. mt.commt.com This process is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. mt.commt.com The resulting aldehydes are versatile intermediates for the production of alcohols, carboxylic acids, and other valuable chemicals. mt.comwikipedia.org

The hydroformylation of 1-decene can yield two primary aldehyde products: the linear undecanal (B90771) and the branched 2-methyldecanal. The ratio of these linear to branched products (n/i ratio) is a critical parameter and is highly dependent on the catalyst system and reaction conditions. mt.com For many applications, the linear aldehyde is the desired product. mt.com

Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective for hydroformylation under milder conditions than their cobalt counterparts. mt.commatthey.com For example, rhodium complexes with diphosphite ligands like BiPhePhos have been used for the hydroformylation of 1-decene. mt.com The use of specific ligands, such as Xantphos, can lead to high regioselectivity towards the linear aldehyde. u-tokyo.ac.jp

The table below presents data from a study on the hydroformylation of 1-decene using a rhodium catalyst with various ligands, illustrating the effect of ligands and reaction conditions on conversion and product selectivity.

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)Linear/Branched Ratio (L/B)
Rh/CTF-TPA8040 (syngas)89.684.42.51
Rh/CTF-TPA7040 (syngas)~75~90~2.6
Rh/CTF-TPA9040 (syngas)>95~80~2.4

Data adapted from a study on hydroformylation using a covalent triazine framework-supported rhodium catalyst. mdpi.com

The steric hindrance around the double bond in this compound would likely influence its reactivity and the regioselectivity of the hydroformylation reaction. The ethyl branch at the C4 position could potentially disfavor the formation of the linear aldehyde to some extent compared to 1-decene, although the double bond remains at the terminal position.

Olefin Metathesis and Cross-Metathesis Research with this compound as a Substrate

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. This transformation, catalyzed by transition metal complexes, typically those of ruthenium, has broad applications in organic synthesis and polymer chemistry. nih.gov Cross-metathesis (CM) is a specific type of metathesis reaction between two different olefins. nih.gov

While direct research on this compound as a substrate for olefin metathesis is limited, extensive studies on 1-decene provide a strong foundation for predicting its behavior. nih.govnih.govbeilstein-journals.orgapeiron-synthesis.comapeiron-synthesis.comifpenergiesnouvelles.frsocma.orgarkat-usa.org 1-Decene is a common substrate in cross-metathesis reactions. For example, the ethenolysis (cross-metathesis with ethylene) of renewable feedstocks like methyl oleate (B1233923) produces 1-decene and methyl 9-decenoate, which are valuable chemical intermediates. ifpenergiesnouvelles.frsocma.orgarkat-usa.org

Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts, are widely used for these transformations. nih.gov The choice of catalyst can influence the efficiency and selectivity of the reaction. For instance, second-generation catalysts are generally more active and tolerant of functional groups. nih.gov

The self-metathesis of 1-decene, which produces ethylene and 9-octadecene, has been used as a benchmark reaction to evaluate the efficiency of new catalyst systems. Highly efficient catalysts, such as bis(CAAC)ruthenium indenylidene complexes, have demonstrated extremely high turnover numbers (TONs) of over 300,000 for this reaction. apeiron-synthesis.comapeiron-synthesis.com

The table below shows the results of the cross-metathesis of 1-decene with N-benzyloxyacrylamide using a Grubbs' second-generation catalyst.

Substrate 1Substrate 2CatalystSolventReaction Time (h)Product Yield (%)
1-DeceneN-BenzyloxyacrylamideGrubbs' II (2 mol%)Dichloromethane681

Data adapted from a study on the cross-metathesis mediated synthesis of hydroxamic acid derivatives. nih.gov

Given its structure as a terminal olefin, this compound would be expected to participate in cross-metathesis reactions. The presence of the ethyl branch at the C4 position is not expected to significantly hinder the reactivity of the terminal double bond with modern, highly active metathesis catalysts. It would likely undergo cross-metathesis with other olefins, such as acrylates or ethylene, in a manner analogous to 1-decene.

Advanced Functionalization Chemistry of the this compound Moiety

The terminal double bond and allylic positions of this compound (also known as 4-ethyl-1-decene) present key sites for a variety of chemical transformations. Research into its functionalization provides pathways to a diverse range of derivatives with potential applications in materials science, lubricants, and specialty chemicals. This section explores advanced methods for modifying the this compound structure, focusing on selective oxidation, halogenation, and C-H activation strategies.

The selective oxidation of the terminal alkene in this compound offers a direct route to valuable oxygenated derivatives, such as epoxides, ketones, and diols. The specific product obtained is highly dependent on the catalyst and oxidant employed.

A prominent transformation is the Wacker-type oxidation, which converts terminal alkenes into methyl ketones. For a structurally similar compound, 1-decene, this reaction has been effectively catalyzed by a heterogeneous palladium(II)-complex using tert-butyl hydroperoxide (TBHP) as the oxidant. worldscientific.com Applying this methodology to this compound would be expected to yield 4-ethyl-2-decanone. Studies on 1-decene have shown that using acetonitrile (B52724) as a solvent at 80°C can lead to product yields of up to 90%. worldscientific.com The reaction proceeds without the influence of atmospheric oxygen, indicating that TBHP is the sole oxidant. worldscientific.com

Epoxidation represents another critical functionalization pathway. The reaction of this compound with a peroxycarboxylic acid would form 1,2-epoxy-4-ethyldecane. This transformation occurs via a concerted mechanism where an oxygen atom is transferred to the double bond. libretexts.org Alternatively, photocatalytic methods using titanium dioxide (TiO2) and a peroxide source like H2O2 can also generate the epoxide. researchgate.net

For the synthesis of diols, two primary stereochemical outcomes are possible. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orggoogle.com This reaction proceeds through a cyclic metallocyclic intermediate, resulting in the formation of 4-ethyl-1,2-decanediol with both hydroxyl groups on the same side of the original double bond. libretexts.org Acid-catalyzed hydrolysis of the corresponding epoxide provides the anti-diol, where the hydroxyl groups are on opposite faces. libretexts.org

The addition of halogens, hydrohalic acids, and silanes across the double bond of this compound are fundamental reactions for introducing new functional groups.

Halogenation and Hydrohalogenation Direct halogenation, such as the addition of bromine (Br₂), proceeds readily to yield 1,2-dibromo-4-ethyldecane. pressbooks.pub This reaction involves the formation of a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in anti-addition.

Hydrohalogenation involves the addition of a hydrogen halide (H-X, where X = Cl, Br, I) across the double bond. According to Markovnikov's rule, the reaction of this compound with HBr would proceed through the most stable carbocation intermediate (a secondary carbocation at the C2 position). masterorganicchemistry.com This leads to the predominant formation of the Markovnikov product, 2-bromo-4-ethyldecane. masterorganicchemistry.com The formation of the anti-Markovnikov product, 1-bromo-4-ethyldecane, can be achieved if the reaction is conducted in the presence of peroxides, which forces a free-radical mechanism. masterorganicchemistry.com

Hydrosilylation Hydrosilylation, the addition of a silicon-hydride bond across the alkene, is a powerful method for producing organosilicon compounds. This reaction is typically catalyzed by transition metal complexes, with platinum, cobalt, and nickel catalysts being common. acs.orgepfl.ch For terminal alkenes like this compound, the reaction generally results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon.

Research on the hydrosilylation of 1-decene provides significant insight into the expected reactivity of this compound. Cobalt nanoparticles (Co NPs) and nickel(II) pincer complexes have been shown to be effective catalysts. acs.orgepfl.ch For instance, cobalt nanoparticles have been used to catalyze the reaction between 1-decene and diphenylsilane (B1312307) at 120°C, achieving high yields. acs.org Similarly, nickel pincer complexes can catalyze the hydrosilylation of 1-decene with various silanes, including alkoxy hydrosilanes, which can act as surrogates for gaseous silanes. epfl.ch

**Table 1: Nickel-Catalyzed Hydrosilylation of 1-Decene with Dimethylmethoxysilane (B99029)***

Entry Catalyst Loading (mol%) Base (mol%) Solvent Time (h) Yield (%)
1 2.5 NaOtBu (5) THF 12 91
2 2.5 CsF (5) THF 12 <1
3 2.5 NaOtBu (5) Toluene 12 11
4 2.5 NaOtBu (5) Diethyl Ether 12 43
5 1.0 NaOtBu (5) THF 12 87

Data adapted from a study on 1-decene as a model substrate. The reaction yields the anti-Markovnikov product (Decyl)(Me)2SiH. Conditions: 1-decene (0.5 mmol), dimethylmethoxysilane (1.2 mmol), under N2 in THF (4 mL) at room temperature. epfl.ch

Beyond the reactivity of the double bond, the C-H bonds within the this compound molecule offer opportunities for advanced functionalization.

C-H Activation C-H activation is a transformative strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, streamlining synthesis by avoiding pre-functionalization steps. sigmaaldrich.comwikipedia.org For an alkene like this compound, the most susceptible positions for C-H activation are the allylic C-H bonds at the C3 position due to their lower bond dissociation energy.

Catalytic systems, often based on palladium, rhodium, or iron, can facilitate the introduction of new C-C, C-N, or C-O bonds at these positions. acs.orgmdpi.com For example, palladium catalysts developed by M.C. White, often in conjunction with a sulfoxide (B87167) ligand and an oxidant, are known to promote the allylic oxidation of terminal olefins to furnish either linear or branched allylic acetates. acs.org Applying such a system to this compound could potentially lead to the selective formation of allylic acetate (B1210297) derivatives.

Carbonylation Carbonylation introduces a carbonyl group (C=O) into an organic molecule. A key industrial carbonylation process is hydroformylation, which adds a formyl group (-CHO) and a hydrogen atom across the double bond to produce aldehydes. google.comresearchgate.net For this compound, this would yield a mixture of linear (5-ethylundecanal) and branched (2-methyl-4-ethyldecanal) aldehydes.

Another important carbonylation reaction is the Koch-Haaf reaction, which carbonylates alkenes in the presence of strong acids (like sulfuric acid) and carbon monoxide to produce tertiary carboxylic acids. cmu.edu Studies on 1-decene using a rhodium carbonyl catalyst in concentrated sulfuric acid showed the formation of a mixture of tert-carboxylic acids, including 2,2-dimethylnonanoic acid and other isomers resulting from carbocation rearrangements. cmu.edu It is expected that this compound would undergo a similar isomerization and carbonylation process under these conditions, yielding a complex mixture of C13 tertiary carboxylic acids.

**Table 2: Rhodium-Catalyzed Carbonylation of 1-Decene in Concentrated H₂SO₄***

Product Yield (%)
2,2-Dimethylnonanoic acid 30
2-Methyl-2-ethyloctanoic acid 14
2-Methyl-2-propylheptanoic acid 11
2-Methyl-2-butylhexanoic acid 5
Other isomers 2

Data from a study on 1-decene. Reaction conditions: Rh₄(CO)₁₂ catalyst, 1 atm CO, room temperature. The reaction proceeds via isomerization of the double bond and subsequent carbonylation at the most stable carbocation sites. cmu.edu

Advanced Analytical and Spectroscopic Research Methodologies Applied to 1 Decene, 4 Ethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Configurational, and Conformational Research

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Decene (B1663960), 4-ethyl. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the position of the ethyl branch and the terminal double bond.

Structural and Configurational Research: The analysis of ¹H NMR spectra allows for the identification of all unique proton environments in the molecule. uchile.cl The terminal vinyl group (=CH₂) protons typically appear as distinct multiplets in the olefinic region (δ 4.9-5.1 ppm), while the methine proton (-CH=) of the vinyl group resonates further downfield (δ 5.7-5.9 ppm). The protons on the carbon adjacent to the double bond (allylic protons) and the methine proton at the branch point (C4) also show characteristic chemical shifts. uchile.cl

¹³C NMR spectroscopy complements the proton data by providing a distinct signal for each unique carbon atom. researchgate.net The carbons of the terminal double bond are readily identified in the downfield region of the spectrum (approx. 114 ppm for C1 and 139 ppm for C2). The chemical shifts of the aliphatic carbons provide a complete map of the carbon skeleton, confirming the ethyl substituent at the C4 position. In studies of 1-decene isomerization, ¹³C NMR has been vital in identifying the mixture of all possible positional and geometrical isomers formed. researchgate.net

Conformational Research: While 1-Decene, 4-ethyl is a flexible molecule, its conformational preferences can be inferred from NMR data and computational modeling. Like other alkanes and alkenes, it exists as a dynamic equilibrium of various conformers generated by rotation around its carbon-carbon single bonds. unicamp.br The most stable conformations are those that minimize steric strain, primarily the staggered conformations where bulky groups are positioned as far apart as possible (anti-periplanar arrangement). unicamp.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence for through-space proximities of protons, helping to deduce the predominant solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (CH₂) 4.95 (dd) 114.2
2 (CH) 5.80 (ddt) 139.3
3 (CH₂) 2.05 (m) 36.5
4 (CH) 1.40 (m) 41.8
5 (CH₂) 1.28 (m) 29.5
6 (CH₂) 1.28 (m) 26.8
7 (CH₂) 1.28 (m) 31.9
8 (CH₂) 1.28 (m) 22.7
9 (CH₃) 0.88 (t) 14.1
Ethyl-CH₂ 1.35 (m) 25.4
Ethyl-CH₃ 0.85 (t) 11.0

Hyphenated Mass Spectrometry (MS) Techniques in Reaction Monitoring, Purity Assessment, and Isomer Identification

Hyphenated mass spectrometry, most notably Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. bccampus.ca It combines the separation capabilities of GC with the sensitive detection and identification power of MS. ajol.info

Reaction Monitoring and Purity Assessment: GC-MS is highly effective for monitoring the progress of reactions involving this compound. For instance, during alkylation or polymerization reactions, GC-MS can track the consumption of the starting material and the formation of products over time. academie-sciences.fr The technique can separate the analyte of interest from reactants, catalysts, and byproducts, allowing for semi-quantitative analysis based on peak area. This is also crucial for assessing the purity of a synthesized batch of this compound, identifying and quantifying any residual solvents, starting materials, or isomeric impurities.

Isomer Identification: The mass spectrum of this compound is generated by electron ionization, which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint. While isomers like this compound and other branched C12H24 alkenes have the same molecular weight (168.33 g/mol ), their mass spectra may show subtle differences in the relative abundances of fragment ions, aiding in their differentiation. The molecular ion peak (M⁺) at m/z 168 is often observed. Common fragments result from the cleavage of C-C bonds, particularly at the branch point and allylic position, leading to a series of characteristic carbocation fragments. For example, loss of an ethyl group (C₂H₅•) would result in a fragment at m/z 139, and loss of a hexyl group (C₆H₁₃•) would lead to a fragment at m/z 83.

Table 2: Expected Key Mass Fragments for this compound in GC-MS

m/z (Mass-to-Charge Ratio) Possible Fragment Identity
168 [M]⁺ (Molecular Ion)
139 [M - C₂H₅]⁺
111 [M - C₄H₉]⁺
83 [M - C₆H₁₃]⁺
69 [C₅H₉]⁺
55 [C₄H₇]⁺
41 [C₃H₅]⁺ (Allyl Cation)

Advanced Chromatographic Techniques (e.g., Multidimensional Gas Chromatography, High-Performance Liquid Chromatography) for Complex Mixture Analysis and Separation

Standard gas chromatography can often struggle to separate complex mixtures of isomeric olefins. Advanced chromatographic techniques are employed to achieve the high resolution necessary for detailed analysis.

Multidimensional Gas Chromatography (MDGC): Comprehensive two-dimensional gas chromatography (GC×GC) is an exceptionally powerful tool for analyzing complex hydrocarbon mixtures, such as those from pyrolysis oils or polymerization reactions, which may contain this compound alongside numerous other isomers. mdpi.comchromatographyonline.com In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a column with a different stationary phase. researchgate.netmonash.edu This results in a structured two-dimensional chromatogram with vastly increased peak capacity, enabling the separation of co-eluting compounds. For example, a non-polar first-dimension column can separate compounds by boiling point, while a polar second-dimension column separates them by polarity. This allows for the clear separation of different olefin classes (e.g., α-olefins, iso-olefins, internal olefins) from paraffins and aromatics. mdpi.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative separations or for analyzing less volatile derivatives. Reverse-phase HPLC (RP-HPLC) on columns like C18 can separate olefins based on their hydrophobicity. sielc.com A specialized technique, silver-ion HPLC (Ag⁺-HPLC), is particularly effective for separating unsaturated compounds. The silver ions interact reversibly with the π-electrons of the double bonds, allowing for separation based on the degree of unsaturation and the steric accessibility of the double bond. This can be used to isolate α-olefins like this compound from internal or more hindered isomers. mdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Molecular Dynamics, Reaction Progression, and In-Situ Studies

Molecular Dynamics and Structural Features: For this compound, the most characteristic vibrations are associated with the terminal alkene group. almerja.com The C=C stretching vibration typically appears in the infrared spectrum around 1640-1645 cm⁻¹. acs.org The C-H stretching vibration of the sp² hybridized carbons (=C-H) is found at frequencies above 3000 cm⁻¹ (typically 3075-3080 cm⁻¹), distinguishing them from the sp³ C-H stretches of the alkyl chain which occur below 3000 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending vibrations for the terminal vinyl group give rise to strong bands near 910 cm⁻¹ and 990 cm⁻¹. almerja.com Raman spectroscopy is also highly sensitive to the C=C stretch, which often produces a strong, sharp signal. acs.orgnih.gov

Reaction Progression and In-Situ Studies: These characteristic vibrational bands are excellent for monitoring reactions in real-time (in-situ). For example, during a hydrogenation or polymerization reaction, the disappearance of the characteristic alkene bands (e.g., at ~1642 cm⁻¹, ~3078 cm⁻¹, and ~910 cm⁻¹) can be monitored to track the consumption of this compound. In-situ FTIR and Raman spectroscopy have been used to study the mechanisms of reactions involving olefins, providing insights into reaction intermediates and catalyst behavior. acs.orgunito.it

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
=C-H Stretch 3075 - 3080 IR, Raman
C-H Stretch (sp³) 2850 - 2960 IR, Raman
C=C Stretch 1640 - 1645 IR, Raman (Strong)
=CH₂ Scissoring 1415 - 1420 IR
C-H Bending (sp³) 1375 - 1465 IR
=C-H Bend (OOP) 990 & 910 IR (Strong)

X-ray Diffraction and Scattering Techniques for Crystalline Structure and Polymer Morphology Characterization

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. Since this compound is a liquid under ambient conditions, single-crystal X-ray crystallography cannot be performed on the molecule itself. However, X-ray techniques are critical for characterizing its derivatives or related materials.

Crystalline Structure of Derivatives: If this compound is used to synthesize a solid derivative, such as a metal-organic complex or a product of a Diels-Alder reaction, single-crystal XRD can be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This has been demonstrated for bicyclic systems derived from decene, where X-ray analysis was used to definitively establish the configuration of substituents. nih.gov

Polymer Morphology Characterization: Perhaps the most relevant application of X-ray techniques for this compound is in the characterization of polymers derived from it, such as poly(4-ethyl-1-decene) or copolymers. XRD patterns of semi-crystalline polymers provide a wealth of information about their morphology. sciengine.com Broad, diffuse halos in the diffraction pattern are indicative of amorphous regions, while sharp Bragg peaks indicate crystalline domains. Analysis of these peaks can determine the polymer's crystal structure, the percentage of crystallinity, and the size of the crystallites (using the Scherrer equation). Such analyses are crucial for understanding the relationship between the polymer's structure, which is influenced by the branched nature of the 4-ethyl-1-decene monomer, and its physical properties like tensile strength, melting point, and elasticity. sciengine.com These techniques have been applied to characterize catalysts used for olefin polymerization and the resulting polymers. academie-sciences.frmdpi.com

Computational and Theoretical Chemistry of 1 Decene, 4 Ethyl

Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of 1-decene (B1663960), 4-ethyl. DFT methods calculate the electron density of a molecule to determine its energy and other properties. aps.org For an alkene like 1-decene, 4-ethyl, these calculations can elucidate the distribution of electron density, especially around the C=C double bond and the ethyl branch point.

Studies on related α-olefins show that DFT can be used to model reaction energetics, such as in copolymerization reactions or cracking mechanisms. nih.govresearchgate.net For this compound, DFT could be used to calculate the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Furthermore, the stability of carbocation intermediates, which are crucial in many alkene reactions, can be effectively studied using DFT. Research on a range of C4–C8 alkenes has shown that tertiary carbenium ions, like the one that could form at the C4 position of this compound after a hydride shift, are significantly more stable than linear secondary carbenium ions. acs.org This stability influences reaction pathways, such as isomerization and cracking. acs.org

Industrial and Advanced Materials Applications Research Involving 1 Decene, 4 Ethyl Non Clinical Focus

Research into Polyolefin Material Precursors for High-Performance Polymers and Elastomers

The incorporation of α-olefin comonomers into a polyethylene (B3416737) chain is a fundamental strategy for producing linear low-density polyethylene (LLDPE), a material with a wide range of applications. The type and concentration of the comonomer are critical in determining the final properties of the polymer, including its melting behavior, density, crystallinity, and mechanical strength. The introduction of short-chain branches (SCBs) by the comonomer disrupts the crystalline structure of the polyethylene, leading to lower crystallinity and melting temperatures. nih.gov

Research has shown that the shape and size of the comonomer have a significant impact on the polymer's properties. jku.at While linear α-olefins like 1-hexene (B165129) and 1-octene are commonly used in the commercial production of LLDPE, studies have explored the use of branched comonomers to achieve more significant modifications of polymer properties. It has been found that introducing branched comonomers can influence the melting point and crystallinity of LLDPE to a greater extent than linear comonomers at comparable incorporation levels. jku.at The increased branching disrupts the lamellar structure of the polymer more effectively, meaning that a smaller amount of a branched comonomer may be needed to achieve a desired change in crystallinity. jku.at

While specific research focusing exclusively on the copolymerization of 1-Decene (B1663960), 4-ethyl with ethylene (B1197577) is not extensively documented in publicly available literature, the principles established from studies on other branched comonomers can be extrapolated. The ethyl branch at the C4 position of 1-Decene, 4-ethyl would introduce a more complex and bulky short-chain branch into the polyethylene backbone compared to a linear comonomer of similar carbon number. This could potentially lead to a more significant disruption of crystallinity, resulting in polymers with lower densities, enhanced flexibility, and improved impact strength, which are desirable characteristics for high-performance elastomers and specialty polymers.

The table below illustrates the general influence of comonomer structure on LLDPE properties, providing a basis for predicting the potential impact of this compound.

Table 1: Influence of Comonomer Branching on LLDPE Properties

Comonomer Type Branch Structure Expected Impact on Crystallinity Potential Application Focus
Linear α-Olefin (e.g., 1-Octene) Linear Moderate disruption General-purpose flexible films

Role in Synthetic Lubricant and Functional Fluid Base Stock Development Research, Beyond Linear Alpha-Olefins

Synthetic lubricants, particularly those based on polyalphaolefins (PAOs), are essential for high-performance applications due to their superior properties compared to conventional mineral oils. These properties include a higher viscosity index, lower pour point, and better thermal-oxidative stability. bohrium.com The microstructure of the PAO, which is determined by the monomer used in its synthesis, plays a crucial role in its final performance characteristics. bohrium.com

Traditionally, PAOs are produced through the oligomerization of linear alpha-olefins (LAOs), with 1-decene being a common feedstock. bohrium.com However, research into the use of branched terminal olefins, such as this compound, is opening up new avenues for creating molecularly defined lubricants with tailored properties. One promising approach is the use of olefin metathesis. This process allows for the synthesis of highly branched alkane molecules that can serve as lubricant base oils. chemrxiv.org The metathesis of branched terminal olefins can lead to oils that are composed of only one or two types of molecules, in contrast to the broad distribution of products typically obtained from LAO oligomerization. chemrxiv.org These molecularly defined oils exhibit favorable viscosity properties that are comparable to conventional PAOs. chemrxiv.org

The oligomerization of branched α-olefins is another area of active research for producing base stocks for lubricants and functional fluids. The use of catalysts such as aluminum halides (e.g., AlCl₃) can be employed to polymerize α-olefins with 6 or more carbon atoms into high-viscosity oils. google.com These oils are valued for their shear stability, low pour point, and high viscosity index. google.com The introduction of branching from a monomer like this compound is expected to result in PAOs with lower pour points and potentially improved lubricity due to the disruption of crystallizable linear segments.

The following table summarizes the potential advantages of using branched α-olefins like this compound in synthetic lubricant base stock development.

Table 2: Comparison of Linear vs. Branched α-Olefins in PAO Synthesis

Monomer Type Resulting PAO Structure Key Property Advantages
Linear α-Olefin (e.g., 1-Decene) Primarily linear with some branching from isomerization Good viscosity index, thermal stability

Investigation as an Intermediate in Specialty Chemical Synthesis for Industrial Processes

Higher olefins, including branched structures like this compound, are valuable reactive intermediates for the synthesis of a wide array of specialty chemicals. exxonmobilchemical.com Their terminal double bond provides a reactive site for various chemical transformations, allowing for the introduction of different functional groups and the creation of more complex molecules. Two key industrial processes where this compound could serve as a precursor are hydroformylation and alkylation.

Hydroformylation (or the oxo process) is a major industrial process that converts alkenes into aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org These resulting aldehydes are versatile intermediates that can be further converted into alcohols, carboxylic acids, or other valuable chemicals. The hydroformylation of this compound would yield a mixture of aldehydes, primarily 5-ethyl-undecanal. These long-chain branched aldehydes and their derivatives have potential applications as fragrances, plasticizers, and components in the synthesis of detergents and surfactants. The reaction is typically carried out at elevated temperatures and pressures using a transition metal catalyst. wikipedia.org

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. In the context of this compound, it can be used as an alkylating agent in Friedel-Crafts type reactions to introduce its C12 branched alkyl group onto an aromatic ring. The resulting alkylated aromatics are important intermediates for the production of surfactants, lubricant additives, and other specialty chemicals. exxonmobilchemical.comyoutube.com For example, the alkylation of benzene with this compound would produce (4-ethyldecyl)benzene, which could then be sulfonated to create a high-performance surfactant.

The potential transformations of this compound into specialty chemicals are summarized in the table below.

Table 3: Potential Specialty Chemicals from this compound

Reaction Product Class Potential Applications
Hydroformylation Branched Aldehydes/Alcohols Fragrances, Plasticizers, Surfactant Intermediates

Bio-based and Sustainable Production Routes for this compound: Environmental and Economic Considerations

The increasing demand for sustainable and bio-based chemicals is driving research into alternative production routes for olefins, moving away from traditional fossil fuel feedstocks. imarcgroup.com The production of bio-based olefins can be achieved through various pathways, including the dehydration of bio-alcohols, the fermentation of sugars, and the catalytic conversion of bio-oils. mdpi.comwiley-vch.de

While much of the focus has been on the production of linear alpha-olefins from renewable sources, the synthesis of branched olefins like this compound from biomass presents both opportunities and challenges. One potential route could involve the biological production of long-chain fatty acids with specific branching patterns through microbial fermentation. nih.gov These branched fatty acids could then be converted to the corresponding alcohols and subsequently dehydrated to yield the desired branched olefin. Another approach could be the catalytic upgrading of smaller bio-derived building blocks through oligomerization and isomerization reactions. google.com

Economic Considerations: The economic viability of bio-based olefin production is a significant challenge. The cost of biomass feedstock, the efficiency of the conversion process, and the scale of production are all critical factors. researchgate.net Currently, many renewable pathways for olefin production are not economically competitive with established petrochemical processes. researchgate.net Significant advancements in catalyst technology and process optimization are needed to reduce production costs.

The following table provides a general comparison of fossil-based versus potential bio-based production routes for branched olefins.

Table 4: Comparison of Production Routes for Branched Olefins

Production Route Feedstock Key Advantages Key Challenges
Fossil-Based Crude Oil / Natural Gas Established technology, economies of scale Non-renewable, price volatility, environmental impact

Integration into Novel Chemical Processes for Enhanced Product Value

The unique structure of this compound, with its terminal double bond and branched alkyl chain, makes it a candidate for integration into novel chemical processes aimed at creating high-value products. Beyond its potential use as a comonomer or in the synthesis of lubricants and specialty chemicals, its reactivity can be harnessed in advanced catalytic transformations.

Olefin Metathesis: As mentioned previously, olefin metathesis is a powerful tool for the synthesis of new molecules. In addition to its application in lubricant base stock production, the cross-metathesis of this compound with other functionalized olefins can lead to a diverse range of products. For instance, cross-metathesis with acrylates could produce long-chain branched esters, which are of interest as plasticizers or specialty monomers. The reaction of this compound with renewable feedstocks like methyl oleate (B1233923) (derived from vegetable oils) via ethenolysis can produce valuable chemical intermediates. ifpenergiesnouvelles.fr

Functionalization/Isomerization Reactions: Recent advances in catalysis have enabled tandem reaction sequences that can both functionalize and isomerize olefins in a single step. nih.gov Applying such a process to this compound could allow for the direct synthesis of more complex and highly substituted alkenes. For example, a catalytic process could potentially introduce a functional group at the allylic position while simultaneously isomerizing the double bond to a more internal and thermodynamically stable position. This would provide access to a range of tri- and tetrasubstituted olefins that are difficult to synthesize through other methods. nih.gov

Catalytic Upgrading: The catalytic transformation of bio-oils often produces a mixture of light olefins. researchgate.net Processes are being developed to oligomerize these light olefins into higher olefins that can be used as fuels or chemical feedstocks. This compound could potentially be produced through the selective oligomerization and isomerization of smaller bio-derived olefins.

The table below highlights some of the novel chemical processes where this compound could be utilized to create value-added products.

Table 5: Novel Chemical Processes for Valorization of this compound

Process Description Potential Product Class
Cross-Metathesis Reaction with a functionalized olefin Long-chain branched functional molecules
Functionalization/Isomerization Tandem catalytic reaction Highly substituted functionalized alkenes

Conclusion and Future Research Directions for 1 Decene, 4 Ethyl Chemistry

Synthesis of Key Academic Discoveries and Contributions

The academic pursuit of branched olefins has yielded significant breakthroughs, primarily centered on the development of novel catalytic systems capable of selectively oligomerizing simple feedstocks like ethylene (B1197577). A pivotal discovery has been the direct synthesis of branched α-olefins from ethylene using highly specialized molecular catalysts. nih.govresearchgate.net For instance, research has demonstrated the synthesis of 4-ethylhex-1-ene, a branched tetramerization product of ethylene, using molecular titanium catalysts. nih.govresearchgate.netnih.gov This work is foundational for the potential on-purpose synthesis of 1-Decene (B1663960), 4-ethyl, which can be conceptualized as a co-oligomerization product.

Key contributions have revolved around catalyst design to control reaction pathways. The development of chromium-diphosphine (Cr-PNP) catalysts, for example, has been instrumental in the selective oligomerization of ethylene. nih.gov Mechanistic studies of these systems have revealed that the metallacyclic mechanism allows for the incorporation of α-olefins (like 1-hexene (B165129) or 1-octene) into the growing chain, leading to the formation of C10 and C12 hydrocarbons. nih.gov Specifically, the co-oligomerization of ethylene and 1-hexene using a [CrCl3(PNPOMe)]/MMAO system has been shown to produce a mixture of C10 alkenes, including 4-ethyl-1-octene. uoa.gr This demonstrates a viable, though not yet perfectly selective, route to the 4-ethyl branched olefin structure.

Another significant area of advancement is the hydrofunctionalization of unactivated olefins. Metal-hydride hydrogen atom transfer (MHAT) has emerged as a powerful platform for the branched-selective (Markovnikov) hydrofunctionalization of olefins, enabling the synthesis of complex aliphatic structures. nih.gov While much of this work has focused on carbon-heteroatom bond formation, recent progress in Mn/Ni dual catalytic systems has enabled the hydroalkylation of unactivated olefins with unactivated alkyl halides, producing aliphatic quaternary carbons. nih.gov These methods represent a departure from traditional oligomerization and offer alternative strategies for constructing branched hydrocarbon skeletons.

The table below summarizes key catalyst systems and their products, illustrating the academic progress toward synthesizing branched olefins.

Catalyst SystemMonomersKey Branched ProductsSelectivity/Observations
Molecular Titanium Catalysts Ethylene3-Methylenepentane, 4-Ethylhex-1-eneHigh selectivity toward either the branched trimer or tetramer is achievable by tuning ligands and reaction conditions. nih.govresearchgate.net
[CrCl3(PNPOMe)] / MMAO Ethylene, 1-Hexene4-Ethyl-1-octene, 5-Methyl-1-noneneC10 olefins were the major products (94 wt%) in reactions with excess 1-hexene. uoa.gr
Iron Diimine Complexes 1,3-Dienes, α-OlefinsBranched, (Z)-1,4-"skipped" dienesExclusive nih.govacs.org-selectivity with no observed alkene isomerization. nih.gov
Mn/Ni Dual Catalysis Unactivated Olefins, Alkyl HalidesAliphatic Quaternary CarbonsAchieves Markovnikov-selective hydroalkylation, though yields can be low with sterically hindered substrates. nih.gov

Identification of Remaining Challenges and Emerging Research Opportunities

Despite these advances, significant challenges hinder the efficient and selective synthesis of specific branched olefins like 1-Decene, 4-ethyl.

Remaining Challenges:

Selectivity Control: The foremost challenge is achieving high chemo-, regio-, and stereoselectivity. nih.gov In ethylene oligomerization, catalysts often produce a distribution of linear and branched isomers, as well as products of varying chain lengths. Separating a specific target like this compound from a complex product mixture is economically and technically demanding.

Catalyst Stability and Activity: While novel catalysts show promise, many require specific activators (e.g., MMAO) and can be sensitive to reaction conditions and impurities. uoa.gr Achieving high turnover numbers and long-term stability, especially at industrial scales, remains a critical hurdle. nih.gov

Limited Substrate Scope: Many advanced hydrofunctionalization methods are still limited in their scope. For instance, certain dual catalytic systems show low yields with sterically hindered alkyl iodides due to competing side reactions. nih.gov

Mechanistic Understanding: A complete mechanistic understanding is lacking for many catalytic systems. This deficit limits the rational design of improved catalysts for producing specific branched isomers that are currently inaccessible. nih.gov

Emerging Research Opportunities:

Advanced Catalyst Design: There is a vast opportunity in designing next-generation catalysts. This includes exploring non-traditional metals, developing ligands with precisely tuned steric and electronic properties, and leveraging computational chemistry for in-silico catalyst screening. nih.gov The use of α-diimine nickel(II) complexes to produce poly-α-olefins with varying branch levels by modifying ligand structures points to the potential for fine control. polimi.it

Tandem Catalysis: Combining multiple catalytic transformations in a one-pot process (tandem catalysis) offers an elegant and atom-economical approach. rsc.org A system that could, for instance, first selectively dimerize ethylene to 1-butene, trimerize ethylene to 1-hexene, and then catalyze a cross-metathesis reaction could be a future pathway to specific branched structures.

Olefin Metathesis: Ethenolysis, a cross-metathesis reaction with ethylene, is a powerful tool for transforming internal olefins into valuable α-olefins. acs.orgifpenergiesnouvelles.fr Research into more robust and selective metathesis catalysts, particularly those tolerant to polar functional groups, could unlock new synthetic routes starting from renewable feedstocks like fatty acid esters to produce intermediates like 1-decene. ifpenergiesnouvelles.fr

Bio-inspired and Biocatalytic Approaches: The field of artificial metalloenzymes, which combines the reactivity of transition metal catalysts with the selectivity of protein scaffolds, presents a long-term opportunity for highly selective olefin transformations. mdpi.com

Outlook for Interdisciplinary Research Prospects in Branched Olefin Chemistry

The future of branched olefin chemistry is intrinsically interdisciplinary, requiring collaboration across traditional scientific boundaries.

Chemistry and Materials Science: The most immediate synergy lies between catalyst chemists and materials scientists. The structure of an olefin monomer, such as the presence and position of a branch in this compound, directly dictates the properties of the resulting polymer. polimi.itmdpi.com Joint research efforts are crucial for designing monomers that lead to polymers with desired thermal and mechanical properties, such as enhanced flexibility, impact resistance, or specific melt-flow characteristics for advanced manufacturing processes. The synthesis of poly(4-methyl-1-pentene) and its copolymers demonstrates how monomer structure influences crystallinity and other physical properties. mdpi.com

Chemistry and Chemical Engineering: Scaling up the synthesis of branched olefins from lab-scale curiosities to industrial realities is a significant challenge that requires the expertise of chemical engineers. kfupm.edu.sa Research into reactor design, process optimization, separation technologies, and life cycle analysis will be essential for developing economically viable and sustainable manufacturing processes.

Chemistry and Computational Science: High-throughput screening and computational modeling, including Density Functional Theory (DFT) calculations, are becoming indispensable tools for catalyst development. nih.gov These methods can predict reaction mechanisms, identify transition states, and guide the rational design of ligands, accelerating the discovery of new catalysts for selective branched olefin synthesis.

Chemistry and Biology (Chemical Biology): The development of water-soluble and biocompatible olefin metathesis catalysts is opening doors for performing reactions in biological systems. acs.orgacs.org While seemingly distant from industrial hydrocarbon chemistry, this frontier research could yield fundamental insights into catalyst behavior in complex aqueous environments, potentially inspiring new approaches for green chemistry applications. mdpi.com

Potential Impact on Chemical Manufacturing and Materials Science Advancement

The ability to selectively and economically produce this compound and other branched olefins would have a profound impact on both chemical manufacturing and materials science.

Impact on Chemical Manufacturing:

High-Value Intermediates: Branched olefins are versatile chemical intermediates. exxonmobilchemical.com They are used as precursors for specialty chemicals, including surfactants, plasticizers, and lubricant additives. exxonmobilchemical.cominsidermarketresearch.com For example, the alkylation of phenols or benzenes with specific branched olefins yields products with tailored properties for use as antioxidants or detergents. A reliable supply of pure this compound would enable the production of novel additives with potentially superior performance.

Sustainable Production: The direct, on-purpose synthesis of a desired branched olefin is a greener and more sustainable approach compared to traditional methods that produce a wide spectrum of products requiring extensive separation. nih.gov It minimizes by-product formation and improves atom economy, aligning with the principles of green chemistry. frontiersin.org

Impact on Materials Science Advancement:

Advanced Polyolefins: As monomers, branched α-olefins are critical for creating new high-performance polymers. The incorporation of branches into a polymer backbone disrupts crystallinity and lowers density, which can enhance properties like elasticity, toughness, and optical clarity. The polymerization of 1-decene, for instance, is used to synthesize poly-α-olefins (PAOs) for high-performance lubricant base oils. researchgate.net Using a monomer like this compound could lead to PAOs with unique viscosity indices and low-temperature performance.

Tailored Material Properties: The ability to precisely control the type and frequency of branching allows for the fine-tuning of material properties. This could lead to the development of novel elastomers with superior strain recovery, plastomers with an optimal balance of flexibility and strength, or specialty films with improved permeability characteristics. polimi.it Research on copolymers of propylene (B89431) with higher α-olefins like 1-decene has already shown that the length of the comonomer affects catalytic activity and the resulting polymer's crystallinity. conicet.gov.ar The specific structure of this compound offers another variable to explore for creating next-generation materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Decene, 4-ethyl in laboratory settings?

  • Methodological Answer : The primary methods include ethylene oligomerization via the Ziegler process and catalytic cracking of petrochemical waxes. The Ziegler process employs triethylaluminum catalysts to selectively produce α-olefins like 1-Decene, while wax cracking involves thermal decomposition of paraffins. Researchers should optimize reaction parameters (e.g., temperature, catalyst-to-monomer ratio) to maximize yield and minimize branched isomers. For structural validation, use gas chromatography (GC) and nuclear magnetic resonance (NMR) to confirm linearity and double-bond positioning .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Key techniques include:

  • SMILES/InChI Analysis : The SMILES string CCCCCCCCC=C and InChI key AFFLGGQVNFXPEV-UHFFFAOYSA-N confirm the terminal double bond and carbon chain arrangement .
  • 3D Modeling : Ball-and-stick models (e.g., via cheminformatics software) visualize bond angles and rotatable bonds (7 rotatable bonds in 1-Decene) .
  • Spectroscopy : Infrared (IR) spectroscopy identifies C=C stretching (~1640 cm⁻¹), while 13C^{13}\text{C} NMR distinguishes vinyl carbons (δ ~114-115 ppm) .

Q. What role does this compound play in polymer science?

  • Methodological Answer : It serves as a comonomer in high-performance polyolefins. For example, Lewis acid catalysts (e.g., BF₃) facilitate copolymerization with ethylene to tune mechanical properties like tensile strength. Researchers should conduct rheological studies to assess melt flow indices and differential scanning calorimetry (DSC) to analyze crystallinity .

Advanced Research Questions

Q. How can cross metathesis reactions involving this compound be optimized to reduce side-product formation?

  • Methodological Answer : Use ruthenium-based catalysts (e.g., Grubbs catalysts) for higher selectivity. Key variables:

  • Substrate Ratios : A 1:1 molar ratio of 1-Decene to trans-1,4-diacetoxy-2-butene minimizes dimerization .
  • Temperature Control : Reactions at 40–60°C balance kinetics and catalyst stability.
  • Byproduct Analysis : Employ GC-MS to identify and quantify undesired alkanes or internal olefins .

Q. What experimental strategies resolve contradictions in biodegradability data for 1-Decene-derived polymers?

  • Methodological Answer : Discrepancies in degradation rates may stem from variations in oligomer chain length or branching. Researchers should:

  • Standardize Oligomerization : Use size-exclusion chromatography (SEC) to ensure uniform molecular weight distributions .
  • Environmental Simulation : Conduct soil burial tests under controlled humidity (70–80%) and microbial activity (e.g., using OECD Test Guideline 211) to compare degradation kinetics .

Q. How do molecular dynamics simulations inform the design of 1-Decene-based biodegradable lubricants?

  • Methodological Answer : Simulations (e.g., using GROMACS) model shear stress resistance and thermal stability. Parameters to assess:

  • Branching Density : Higher branching reduces viscosity index but improves low-temperature performance.
  • Oxidative Stability : Simulate peroxide formation rates under high-temperature conditions (150–200°C) .

Q. What advanced techniques quantify trace impurities in this compound samples?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detects isomers (e.g., 3-Decene) at ppm levels.
  • Headspace GC : Identifies volatile contaminants (e.g., residual solvents) .

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